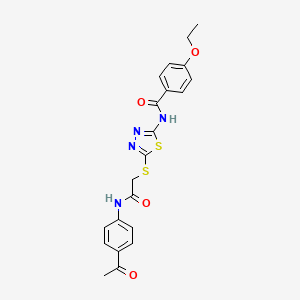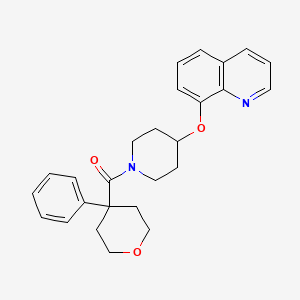
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone, also known as QL-XII-47, is a chemical compound that has been used in scientific research to investigate its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Pharmacological Applications
- Antagonistic Properties on mGlu1 Receptors : JNJ16259685, a structurally related compound, demonstrated potent, selective, and systemically active antagonistic properties on metabotropic glutamate (mGlu) 1 receptors. It non-competitively inhibited glutamate-induced Ca2+ mobilization and showed high potency in occupying central mGlu1 receptors in the rat cerebellum and thalamus, indicating potential applications in neurological research and therapy (Lavreysen et al., 2004).
Synthetic Chemistry Applications
- Convergent Synthesis and Cytotoxicity : A series of novel trifluoromethyl-substituted methanones, including structures related to the query compound, were synthesized and showed significant cytotoxicity against human leukocytes at high concentrations. This indicates their potential utility in developing cancer therapeutics (Bonacorso et al., 2016).
- Spectroscopic Properties Study : The electronic absorption, excitation, and fluorescence properties of certain methanone derivatives were studied, showing dual fluorescence with weak charge transfer separation in various solvents. This could be relevant for the development of fluorescent probes or materials (Al-Ansari, 2016).
Antimicrobial and Anticancer Activity
- Antimicrobial and Anticancer Screening : Novel quinoline derivatives exhibited antimicrobial activity and were screened for anticancer potential, highlighting the broader implications of these compounds in medical research and drug development (Honde & Rajendra, 2021).
Propiedades
IUPAC Name |
(4-phenyloxan-4-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c29-25(26(13-18-30-19-14-26)21-8-2-1-3-9-21)28-16-11-22(12-17-28)31-23-10-4-6-20-7-5-15-27-24(20)23/h1-10,15,22H,11-14,16-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELKHVBRQNWPPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

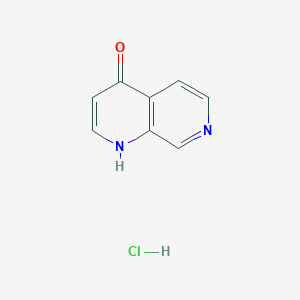
![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2399768.png)
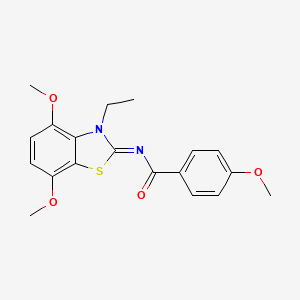
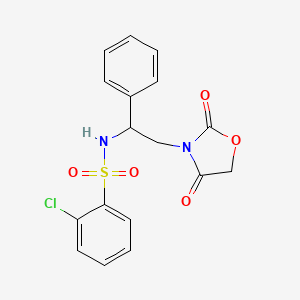
![3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2399775.png)
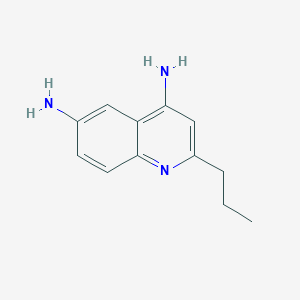
![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2399779.png)
![2-(3-Bromophenyl)-2-[(2-methoxyethyl)amino]acetonitrile hydrochloride](/img/structure/B2399780.png)
![Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2399781.png)
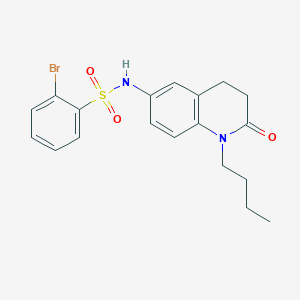
![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2399783.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2399784.png)

